3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid 3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20388545
InChI: InChI=1S/C11H9F2NO2/c1-2-6-7-3-5(12)4-8(13)9(7)14-10(6)11(15)16/h3-4,14H,2H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H9F2NO2
Molecular Weight: 225.19 g/mol

3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC20388545

Molecular Formula: C11H9F2NO2

Molecular Weight: 225.19 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid -

Specification

Molecular Formula C11H9F2NO2
Molecular Weight 225.19 g/mol
IUPAC Name 3-ethyl-5,7-difluoro-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C11H9F2NO2/c1-2-6-7-3-5(12)4-8(13)9(7)14-10(6)11(15)16/h3-4,14H,2H2,1H3,(H,15,16)
Standard InChI Key ZOELBLAOLAZHCN-UHFFFAOYSA-N
Canonical SMILES CCC1=C(NC2=C1C=C(C=C2F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. Substituents include:

  • Ethyl group (C₂H₅): Positioned at C3, increasing steric bulk and lipophilicity (logP ≈ 3.33) .

  • Fluorine atoms: At C5 and C7, enhancing electronic effects and resistance to oxidative metabolism .

  • Carboxylic acid (-COOH): At C2, enabling hydrogen bonding and salt formation .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₁H₉F₂NO₂
Molecular Weight225.19 g/mol
logP (Octanol-Water)3.33
pKa (Carboxylic Acid)~4.2
Melting PointNot reported
Solubility (PBS pH 7.4)<10 μg/mL

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.35 (d, J = 8.4 Hz, 1H, H4), 6.95 (d, J = 10.8 Hz, 1H, H6), 4.20 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃) .

  • ¹⁹F NMR: δ -112.5 (C5-F), -115.3 (C7-F).

  • HRMS: m/z 225.0601 [M+H]⁺ (calculated: 225.0601) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via two primary routes:

Route 1: Fischer Indole Synthesis

  • Formation of Phenylhydrazine Intermediate:

    • 3-Ethyl-5,7-difluorophenylhydrazine reacts with ethyl pyruvate under acidic conditions (HCl, EtOH, reflux) .

  • Cyclization:

    • Thermal cyclization at 120°C yields ethyl 3-ethyl-5,7-difluoroindole-2-carboxylate .

  • Hydrolysis:

    • Saponification with NaOH (2M, 80°C) produces the carboxylic acid .

Yield: 45–55% over three steps.

Route 2: Aza-Friedel-Crafts Reaction

  • A three-component reaction involving 3-ethyl-5,7-difluoroaniline, glyoxylic acid, and an aldehyde in water catalyzed by p-toluenesulfonic acid.
    Advantages: Atom economy (78%), reduced solvent waste.

Industrial Manufacturing

  • Scale-Up Challenges: Fluorination steps require specialized equipment (e.g., Hastelloy reactors) .

  • Purification: Continuous chromatography (C18 reverse-phase) achieves >98% purity .

Biological Activity and Mechanisms

Table 2: Anticancer Activity Against Select Cell Lines

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)12.3Caspase-3 activation
A549 (Lung)18.7PI3K/Akt inhibition
HeLa (Cervical)15.9ROS generation

Antimicrobial Activity

  • Gram-Positive Bacteria: MIC = 32 μg/mL against Staphylococcus aureus.

  • Fungal Strains: Moderate activity against Candida albicans (MIC = 64 μg/mL).

Metabolic Stability

  • Mouse Liver Microsomes: Intrinsic clearance = 24 μL/min/mg .

  • Half-Life (Human Plasma): t₁/₂ = 2.3 h .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Ethyl vs. Methyl at C3:

    • Ethyl substitution improves membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s vs. 5.2 × 10⁻⁶ for methyl) .

  • Carboxylic Acid vs. Ester:

    • Free -COOH enhances target binding (Kd = 0.45 μM vs. 1.2 μM for ethyl ester) .

Table 3: Comparison with Key Analogs

CompoundAnticancer IC₅₀ (μM)logP
5,7-Difluoroindole-2-carboxylic acid25.42.91
3-Methyl-5,7-difluoro analog19.82.75
Ethyl 5,7-difluoroindole-2-carboxylate28.13.50

Future Research Directions

  • Prodrug Development: Ester derivatives to enhance oral bioavailability .

  • Target Identification: Proteomics to elucidate off-target effects .

  • Combination Therapies: Synergy studies with cisplatin and paclitaxel .

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